molecular formula C9H9N3O2S B12209628 Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- CAS No. 889768-56-3

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]-

Cat. No.: B12209628
CAS No.: 889768-56-3
M. Wt: 223.25 g/mol
InChI Key: KGSIDZNQGNZDMV-UHFFFAOYSA-N
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Description

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- is a complex organic compound that features a unique combination of functional groups, including an amide, an amino group, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- typically involves the reaction of 2-furoic acid with thioamides under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to ensure the highest possible yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced industrial equipment can help in scaling up the production while maintaining the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted amides and thiazoles .

Scientific Research Applications

Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- include:

Uniqueness

What sets Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both furan and thiazole rings in the same molecule provides a unique platform for various chemical reactions and biological interactions.

Properties

CAS No.

889768-56-3

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C9H9N3O2S/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13)

InChI Key

KGSIDZNQGNZDMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)N)C2=CC=CO2

Origin of Product

United States

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